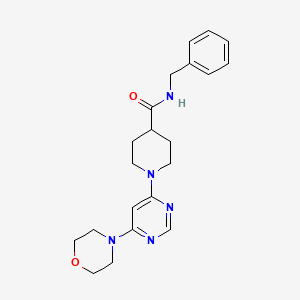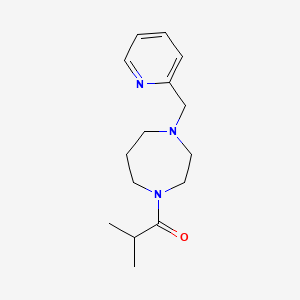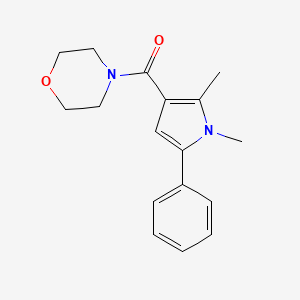![molecular formula C14H12ClN3O3S B7548893 N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide (CMPD101) is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves the inhibition of protein kinase CK2, an enzyme that plays a role in cell proliferation and survival. This compound has been shown to inhibit the activity of CK2, leading to the induction of apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of beta-secretase, an enzyme that plays a role in the formation of amyloid plaques in the brain, leading to the potential use of this compound in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects, specifically in the inhibition of CK2 and beta-secretase activity. The inhibition of CK2 leads to the induction of apoptosis in cancer cells, while the inhibition of beta-secretase leads to the potential use of this compound in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has several advantages for lab experiments, including its small molecular weight, its specificity for CK2 and beta-secretase, and its potential therapeutic applications. However, the limitations of this compound include its potential toxicity and its limited solubility in water.
Future Directions
For N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide include further studies on its potential therapeutic applications, optimization for increased solubility and decreased toxicity, development of analogs for increased specificity and potency, and use in combination with other therapeutic agents for increased efficacy.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Ullmann reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 3-chloro-4-methoxyphenylboronic acid with 3-chloro-4-methoxyphenyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride in the presence of a palladium catalyst. The Ullmann reaction involves the reaction of 3-chloro-4-methoxyaniline with 3-chloro-4-methoxyphenyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride in the presence of copper powder.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme that plays a role in the formation of amyloid plaques in the brain.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-21-12-5-4-9(7-11(12)15)18-22(19,20)13-8-17-14-10(13)3-2-6-16-14/h2-8,18H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHQFAKZJNCZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7548811.png)


![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)


![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
methanone](/img/structure/B7548902.png)
